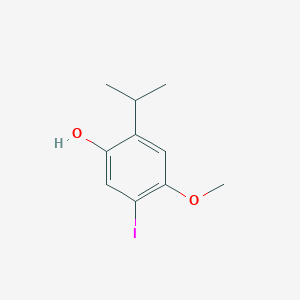

5-Iodo-2-isopropyl-4-methoxyphenol

カタログ番号 B1387578

CAS番号:

927887-21-6

分子量: 292.11 g/mol

InChIキー: DVGIWOUXRFMAFH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

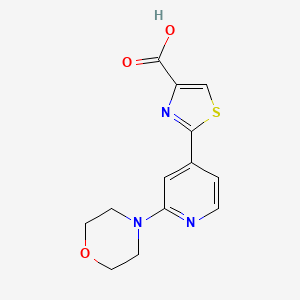

5-Iodo-2-isopropyl-4-methoxyphenol is a chemical compound that has been studied for its potential use in the development of new antibiotics . It has been identified as a novel Mycobacterium tuberculosis (Mtb) dihydrofolate reductase (DHFR) inhibitor .

Molecular Structure Analysis

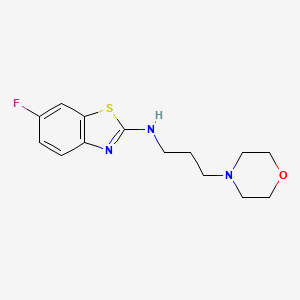

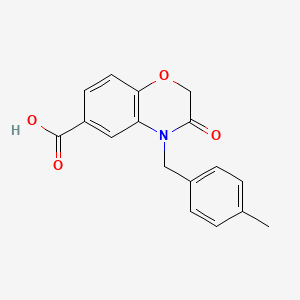

The molecule contains a total of 26 bonds. There are 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis

The compound has been studied for its antibacterial activity against Staphylococcus aureus. It has been found to exhibit potent antibacterial activity without cross-resistance to other antimicrobial classes .科学的研究の応用

- Summary of the Application : The compound has been used in the design, synthesis, and biological evaluation of derivatives as novel DHFR inhibitors against Staphylococcus aureus .

- Methods of Application : The compound was analyzed for its antimicrobial profile and a comprehensive structure–activity relationship (SAR) assay was performed based on it . The representative compound j9 exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes .

- Results or Outcomes : Multiple genetic and biochemical approaches showed that j9 directly binds to SaDHFR, resulting in strong inhibition of its enzymatic activity (IC50 = 0.97 nM) . Additionally, j9 had an acceptable in vivo safety profile and oral bioavailability (F = 40.7%) and also showed favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection .

- Summary of the Application : The compound has been used in the design, synthesis, and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives .

- Methods of Application : Series of hydrazide-based sulfonamide derivatives have been synthesized and characterized by modern sophisticated techniques such as 1 H NMR, 13 C NMR and LC–MS .

- Results or Outcomes : The newly synthesized derivatives were screened for their antimicrobial activities against three fungal and three bacterial species . Compounds IVc and IVd were found to have good antifungal activity and compounds IVd and IVg exhibited decent antibacterial activities . Antioxidant activity was performed by DPPH radical scavenging assay .

Application in Medicinal Chemistry

Application in Biological Sciences

- Summary of the Application : The compound has been used as a highly reactive and environmentally benign catalyst for alcohol oxidation .

- Methods of Application : The oxidation of various benzylic and aliphatic alcohols using a catalytic amount of the 5-methoxy derivative resulted in moderate to excellent yields of the corresponding carbonyl compounds . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .

- Results or Outcomes : The 5-methoxy derivative would be an efficient and environmentally benign catalyst for the oxidation of alcohols, especially benzylic alcohols .

- Summary of the Application : The compound has been used in the design, synthesis, and biological evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus .

- Methods of Application : The antimicrobial profile of the compound was analyzed and a comprehensive structure–activity relationship (SAR) assay was performed based on it . The representative compound j9 exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes .

- Results or Outcomes : Multiple genetic and biochemical approaches showed that j9 directly binds to SaDHFR, resulting in strong inhibition of its enzymatic activity (IC50 = 0.97 nM) . Additionally, j9 had an acceptable in vivo safety profile and oral bioavailability (F = 40.7%) and also showed favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection .

Application in Organic Chemistry

Application in Drug Development

- Summary of the Application : The compound has been used as a highly reactive and environmentally benign catalyst for alcohol oxidation .

- Methods of Application : The oxidation of various benzylic and aliphatic alcohols using a catalytic amount of the 5-methoxy derivative resulted in moderate to excellent yields of the corresponding carbonyl compounds . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .

- Results or Outcomes : The 5-methoxy derivative would be an efficient and environmentally benign catalyst for the oxidation of alcohols, especially benzylic alcohols .

- Summary of the Application : The compound has been used in the design, synthesis, and biological evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus .

- Methods of Application : The antimicrobial profile of the compound was analyzed and a comprehensive structure–activity relationship (SAR) assay was performed based on it . The representative compound j9 exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes .

- Results or Outcomes : Multiple genetic and biochemical approaches showed that j9 directly binds to SaDHFR, resulting in strong inhibition of its enzymatic activity (IC50 = 0.97 nM) . Additionally, j9 had an acceptable in vivo safety profile and oral bioavailability (F = 40.7%) and also showed favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection .

Application in Environmental Chemistry

Application in Antibiotic Development

特性

IUPAC Name |

5-iodo-4-methoxy-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-6(2)7-4-10(13-3)8(11)5-9(7)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGIWOUXRFMAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-isopropyl-4-methoxyphenol | |

Synthesis routes and methods

Procedure details

To a mixture of 292 grams of toluene-4-sulfonic acid 5-iodo-2-isopropyl-4-methoxy-phenyl ester (0.66 Moles) in 600 mL tert-butyl alcohol was gradually added a solution of 90 g KOH in 400 mL water, and the resultant mixture was stirred overnight at 82 degrees C. The reaction mixture was neutralized with conc. HCl to a pH of 5-6, and then partitioned between 600 mL ethyl acetate and 400 mL water. The organic phase was dried over sodium sulfate, filtered and stripped under vacuum at 65 degrees C. to give a resinous liquid. Hexane (700 mL) was then added and the mixture heated to reflux. The liquid phase was decanted into another flask and stirred overnight at room temperature, during which time a white solid precipitated. The solid was isolated by filtration and vacuum dried to give 162 g of 5-iodo-2-isopropyl-4-methoxy-phenol, representing a yield of 82%: MS (M+H)=293.

Quantity

292 g

Type

reactant

Reaction Step One

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

82%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid](/img/structure/B1387500.png)

![Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate](/img/structure/B1387502.png)

![Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1387504.png)

![4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1387505.png)

![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)

![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)